molecular formula C13H19N3OS B1608118 2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide CAS No. 219125-59-4

2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide

Cat. No.: B1608118
CAS No.: 219125-59-4
M. Wt: 265.38 g/mol
InChI Key: CIISTZWWRKNKIE-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide is a chemical compound with the molecular formula C13H19N3OS. It is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . This compound is part of a broader class of arylpiperazine derivatives, which have been studied for their pharmacological properties.

Preparation Methods

The synthesis of 2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide typically involves the reaction of 2-methoxyphenylpiperazine with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol . The process involves heating the reaction mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as a ligand, binding to these receptors and modulating their activity, which can lead to therapeutic effects in conditions like hypertension and cardiac arrhythmias.

Comparison with Similar Compounds

2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide is similar to other arylpiperazine derivatives, such as trazodone, naftopidil, and urapidil . These compounds also target alpha1-adrenergic receptors but may differ in their binding affinities, pharmacokinetic profiles, and therapeutic applications. For example:

    Trazodone: Primarily used as an antidepressant and anxiolytic.

    Naftopidil: Used in the treatment of benign prostate hyperplasia.

    Urapidil: Employed in managing hypertension.

The uniqueness of this compound lies in its specific binding affinity and potential for therapeutic applications in multiple conditions .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-17-12-5-3-2-4-11(12)16-8-6-15(7-9-16)10-13(14)18/h2-5H,6-10H2,1H3,(H2,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIISTZWWRKNKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372439
Record name 2-[4-(2-methoxyphenyl)piperazino]ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219125-59-4
Record name 2-[4-(2-methoxyphenyl)piperazino]ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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